1,2,3-Trichloro-6-fluorodibenzo[b,d]furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
669767-00-4 |
|---|---|
Molecular Formula |
C12H4Cl3FO |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
1,2,3-trichloro-6-fluorodibenzofuran |
InChI |
InChI=1S/C12H4Cl3FO/c13-6-4-8-9(11(15)10(6)14)5-2-1-3-7(16)12(5)17-8/h1-4H |
InChI Key |
ZVEJTRYPVTUNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=CC(=C(C(=C23)Cl)Cl)Cl |
Origin of Product |
United States |
Theoretical and Computational Investigations of 1,2,3 Trichloro 6 Fluorodibenzo B,d Furan
Quantum Chemical Calculations of Molecular Structure and Conformation
Density Functional Theory (DFT) has become a primary tool for the structural analysis of halogenated aromatic compounds due to its favorable balance of computational cost and accuracy. spectroscopyonline.com DFT methods are used to optimize the molecular geometry, finding the lowest energy conformation of the molecule. For polychlorinated dibenzofurans (PCDFs) and their fluorinated analogs, DFT calculations help determine the degree of planarity, which is a critical factor influencing their biological activity. mdpi.com
Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to calculate the equilibrium geometry of these molecules. spectroscopyonline.commdpi.com Studies on similar halogenated compounds have shown that the choice of functional and basis set significantly influences the accuracy of the predicted structural parameters. spectroscopyonline.com For instance, investigations into triclosan, a chlorinated diphenyl ether with structural similarities, revealed that the M06-2X functional with a 6-311++G(d,p) basis set provided superior results for geometric predictions. spectroscopyonline.com The analysis of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan would involve similar computational approaches to determine the precise arrangement of its atoms and the electronic distribution.
| DFT Functional | Commonly Paired Basis Set | Primary Application in Structural Analysis |
|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies |
| M06-2X | 6-311++G(d,p) | High accuracy for non-covalent interactions and geometries |
| PBEPBE | cc-pVTZ | General purpose for solid-state and molecular systems |
| ωB97X-D | cc-pVTZ | Good for thermochemistry and non-covalent interactions |
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for elucidating electronic structure. Methods like Møller-Plesset perturbation theory (MP2) and composite methods like the Gaussian-n (Gn) theories (e.g., G3XMP2) are used for more accurate energy and structural calculations, especially when DFT methods may fail, such as in cases of strong electron correlation. nih.gov
For halogenated compounds, ab initio calculations are crucial for understanding the role of the halogen atoms in determining electronic properties. nih.gov These methods can accurately model the interactions between the halogen's lone pairs and the aromatic system's π-electrons. Although computationally more expensive, ab initio calculations provide benchmark data against which DFT results can be validated. nih.gov Semi-empirical methods, while less accurate, can be used for preliminary studies on very large systems or for generating initial structures for higher-level optimizations.
Thermochemical Properties and Energetics of Halogenated Dibenzo[b,d]furans
The thermochemical properties of halogenated dibenzo[b,d]furans, such as their enthalpy of formation and relative stability, are key to understanding their environmental fate and formation pathways.
The standard gas-phase enthalpy of formation (ΔfH°) is a critical thermodynamic parameter. It is often calculated computationally using isodesmic reactions. nih.govresearchgate.net An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. ed.ac.uk This approach minimizes errors in electronic structure calculations because the correlation energy, which is difficult to compute accurately, tends to cancel out.
For PCDFs, two common isodesmic reaction schemes are used. The first involves monochlorobenzene as a reference species, while the second uses polychlorinated benzenes. nih.gov By calculating the enthalpy of reaction (ΔrH°) for the isodesmic scheme and using the known experimental enthalpies of formation for the reference compounds, the enthalpy of formation for the target molecule can be derived with high accuracy. ed.ac.uk Studies using G3XMP2 model chemistry have shown significant accuracy in predicting these values for PCDFs. nih.gov
| Compound | Computational Method | Calculated Enthalpy of Formation (kJ/mol) | Reference |
|---|---|---|---|
| Dibenzo-p-dioxin | B3LYP/6-311+G(3df,2p) | -52.8 ± 3.0 | researchgate.net |
| Dibenzofuran (B1670420) | G3(MP2)//B3LYP | 55.0 ± 3.9 | researchgate.net |
| 1-Chlorodibenzo-p-dioxin | B3LYP | -82.8 to -62.8 (range) | researchgate.net |
| 2,3-Dichlorodibenzo-p-dioxin | B3LYP | -113.8 to -93.8 (range) | researchgate.net |
Note: Data for the specific title compound is not available; values for related parent and chlorinated compounds are presented for context.
Computational studies are used to assess the relative stability of different halogenated dibenzofuran isomers. The stability is influenced by the substitution pattern of the halogen atoms. mdpi.com For instance, in PCDFs, chlorine substitution at positions 1 and 9 can lead to strong repulsion between the chlorine atoms, destabilizing the molecule. nih.gov Conversely, substitutions at positions 1 or 9 individually tend to result in more stable isomers. nih.gov
Spectroscopic Property Prediction through Computational Modeling
Computational modeling is an invaluable tool for predicting the spectroscopic properties of molecules, which aids in their identification and characterization. By simulating spectra, researchers can compare theoretical data with experimental results to confirm molecular structures.
For a molecule like this compound, DFT calculations can predict its vibrational spectra, including Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.gov After optimizing the molecular geometry, a frequency calculation is performed. The resulting harmonic vibrational frequencies correspond to the fundamental vibrational modes of the molecule. These calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum. nih.gov
Comparing these simulated spectra to experimental data for related compounds allows for the assignment of observed spectral bands to specific molecular vibrations. For example, studies on other chlorinated aromatic compounds have demonstrated excellent agreement between DFT-predicted spectra (using functionals like B3LYP or LSDA) and experimentally recorded spectra, confirming the utility of this approach for structural elucidation. spectroscopyonline.comnih.gov
| Vibrational Mode | Description | Typical Calculated Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | Stretching of the carbon-hydrogen bonds on the aromatic rings. | 3000 - 3100 |
| C=C Stretch | Stretching of the carbon-carbon double bonds within the aromatic rings. | 1450 - 1600 |
| C-O-C Stretch | Asymmetric and symmetric stretching of the ether linkage. | 1200 - 1300 |
| C-Cl Stretch | Stretching of the carbon-chlorine bonds. | 600 - 800 |
| C-F Stretch | Stretching of the carbon-fluorine bond. | 1000 - 1100 |
Note: The wavenumber ranges are typical for halogenated aromatic ethers and serve as a representative example.
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated and Chlorinated Dibenzofurans
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. nih.gov This approach is particularly valuable for predicting the properties of compounds that have not yet been synthesized or for which experimental measurement is difficult, costly, or hazardous. nih.gov For halogenated dibenzofurans, including chlorinated and fluorinated congeners like this compound, QSPR models are instrumental in predicting a range of properties from toxicological endpoints to environmental fate. tandfonline.commdpi.com
The fundamental principle of QSPR is that the variations in the properties of a group of similar chemicals are determined by the differences in their molecular structures. nih.gov The process involves calculating a set of molecular descriptors that numerically represent the structural features of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical. For complex molecules like halogenated dibenzofurans, quantum-chemical descriptors derived from methods like Density Functional Theory (DFT) are often employed to capture the intricate electronic effects of the halogen substituents. nih.gov
Research on polychlorinated dibenzofurans (PCDFs) has demonstrated that descriptors such as polarizability, hyperpolarizability, and hyper-order electric moments can effectively interpret the variation in toxicity among different congeners. nih.govresearchgate.net Polarizability anisotropy, in particular, has been shown to be a significant factor. nih.govresearchgate.net These models can predict important biological activities, such as binding affinities to the aryl hydrocarbon receptor (AhR), which is a key event in the mechanism of toxicity for many of these compounds. nih.gov
Furthermore, QSPR models have been developed to predict crucial environmental properties like subcooled liquid vapor pressures (PL), which are important for assessing the persistence of these pollutants in the environment. tandfonline.com These models often use descriptors that account for various intermolecular interactions, including dispersive forces, dipole-dipole interactions, and electrostatic interactions. tandfonline.com The adsorption behavior of halogenated dibenzo-p-dioxins on nanomaterials like C60 fullerene has also been successfully modeled using nano-QSPR, highlighting the role of the dipole moment in the adsorption energy. nih.gov
The development of a robust QSPR model involves several key steps: the compilation and curation of a high-quality dataset of compounds with known properties, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors using statistical techniques like genetic algorithms, the generation of a mathematical model using methods such as multiple linear regression or machine learning algorithms, and rigorous validation of the model's predictive power. chemrxiv.org
For a novel or less-studied compound like this compound, a QSPR model developed for a broader class of fluorinated and chlorinated dibenzofurans could be used to predict its properties. The table below illustrates the types of molecular descriptors that would be calculated and used in such a QSPR study.
| Molecular Descriptor | Description | Relevance to Halogenated Dibenzofurans |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | A fundamental descriptor influencing physical properties like volatility. |
| LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | Important for predicting bioaccumulation and environmental partitioning. |
| Dipole Moment | A measure of the overall polarity of a molecule. | Influences intermolecular interactions, solubility, and adsorption. nih.gov |
| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | A key factor in determining the strength of dispersion interactions and binding affinity. nih.gov |
| Polarizability Anisotropy | The difference in polarizability along different molecular axes. | Shown to be a critical descriptor for modeling the toxicity of PCDFs. nih.gov |
| HOMO Energy (Highest Occupied Molecular Orbital) | The energy of the highest energy electrons in a molecule. | Related to the molecule's ability to donate electrons and its reactivity. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | The energy of the lowest energy unoccupied state of a molecule. | Related to the molecule's ability to accept electrons and its electrophilicity. |
| Surface Area and Volume | Measures of the size and shape of the molecule. | Important for steric interactions and can influence binding to receptors. |
Information Scarcity for this compound
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Formation Pathways and Mechanistic Studies of Halogenated Dibenzo B,d Furans
Reaction Mechanisms of Dibenzo[b,d]furans with Environmental Oxidants
Hydroxyl Radical (•OH) Initiated Reactions
Hydroxyl radicals (•OH) are highly reactive species that play a significant role in the transformation of organic compounds in various environments. harvard.edu The reaction between •OH radicals and halogenated phenols is a critical initial step in the formation of polychlorinated dibenzofurans (PCDFs) and, by analogy, mixed halogenated dibenzofurans.
The process is initiated by the attack of a hydroxyl radical on a halogenated phenol (B47542) molecule. This can proceed via two primary mechanisms: •OH addition to the aromatic ring or hydrogen abstraction from the hydroxyl group. The formation of a chlorophenoxy radical (CPR) is a key intermediate step in the pathway to PCDF formation. nih.gov Studies on various chlorophenols have shown that the rate of reaction with •OH radicals is dependent on the degree and position of chlorine substitution on the aromatic ring. nih.govnih.gov Generally, the reaction rates tend to decrease as the number of chlorine substituents increases. nih.gov
For the formation of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan, a plausible precursor would be a di- or trichlorofluorophenol. The reaction would be initiated by the •OH radical attacking this precursor molecule. The subsequent steps would involve the formation of a halogenated phenoxy radical. The coupling of two such radical species or the reaction of a phenoxy radical with another precursor molecule can lead to the formation of a predibenzofuran, which then undergoes cyclization to form the dibenzofuran (B1670420) structure. The position of the chlorine and fluorine atoms on the resulting dibenzofuran would be determined by the substitution pattern of the initial phenolic precursors and the subsequent rearrangement reactions.
Research on the reaction kinetics of hydroxyl radicals with a series of chlorophenols has provided valuable data on their reactivity. The second-order kinetic constants for the reaction of •OH with various chlorophenols are presented in the table below.
| Compound | Second-Order Kinetic Constant (k) (M⁻¹s⁻¹) |
| 2-Chlorophenol | 8.2 x 10⁹ |
| 2,4-Dichlorophenol | 6.5 x 10⁹ |
| 2,4,5-Trichlorophenol | 4.5 x 10⁹ |
| 2,4,6-Trichlorophenol | 4.0 x 10⁹ |
| Pentachlorophenol (B1679276) | 3.5 x 10⁹ |
| Data sourced from a study on the hydroxyl free radical reactivity toward aqueous chlorinated phenols. nih.gov |
These kinetic constants indicate a high reactivity of chlorophenols towards hydroxyl radicals, supporting the significance of this pathway in their environmental transformation and the formation of more complex halogenated compounds.
Peroxide-Mediated Oxidative Processes
Peroxide-mediated reactions provide another significant pathway for the formation of halogenated dibenzofurans. Specifically, the involvement of peroxidases in the presence of hydrogen peroxide (H₂O₂) has been shown to catalyze the oxidation of chlorophenols, leading to the formation of PCDDs and PCDFs. nih.gov
This enzymatic process involves the oxidation of the phenolic substrate by a peroxidase enzyme, such as horseradish peroxidase or human myeloperoxidase, activated by hydrogen peroxide. nih.gov This oxidation generates phenoxy radicals, which are the same key intermediates as in the hydroxyl radical-initiated pathway. These radicals can then undergo dimerization and subsequent cyclization to form the dibenzofuran structure.
A study investigating the in vitro formation of PCDD/Fs from various chlorophenols catalyzed by peroxidases demonstrated that the yield and the specific congeners formed are dependent on the starting chlorophenol. nih.gov For instance, the oxidation of 2,4,5-trichlorophenol, 2,3,4,6-tetrachlorophenol, and pentachlorophenol in the presence of horseradish peroxidase and hydrogen peroxide resulted in the formation of various PCDD and PCDF congeners. nih.gov The amounts of PCDD/Fs formed were in the micromol/mol range. nih.gov
The formation of this compound through this pathway would likely involve a precursor such as a trichlorofluorophenol. The peroxidase-catalyzed oxidation of this precursor in the presence of a peroxide source would generate the corresponding trichlorofluorophenoxy radical. Subsequent radical-radical coupling and intramolecular cyclization would then lead to the formation of the target compound. The table below summarizes the findings of a study on peroxidase-catalyzed formation of PCDD/Fs, which can be considered analogous to the potential formation of mixed chloro-fluoro dibenzofurans.
| Precursor | Enzyme | Products | Yield Range (µmol/mol) |
| 2,4,5-Trichlorophenol | Horseradish Peroxidase | PCDDs/PCDFs | Not specified |
| 2,3,4,6-Tetrachlorophenol | Horseradish Peroxidase | PCDDs/PCDFs | Not specified |
| Pentachlorophenol | Horseradish Peroxidase | PCDDs/PCDFs | Not specified |
| 2,4,5-Trichlorophenol | Myeloperoxidase | PCDDs/PCDFs | Not specified |
| 2,3,4,6-Tetrachlorophenol | Myeloperoxidase | PCDDs/PCDFs | Not specified |
| Pentachlorophenol | Myeloperoxidase | PCDDs/PCDFs | Not specified |
| Data adapted from a study on the peroxidase-catalyzed in vitro formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols. nih.gov |
These findings suggest that peroxide-mediated oxidative processes, particularly in the presence of peroxidases, can be a significant pathway for the formation of complex halogenated dibenzofurans from simpler phenolic precursors.
Environmental Distribution and Transformation of Halogenated Dibenzo B,d Furans
Atmospheric Transport and Deposition Dynamics
Halogenated dibenzo[b,d]furans are semi-volatile compounds, allowing them to be transported over long distances in the atmosphere. Their transport is influenced by factors such as vapor pressure, temperature, and the presence of atmospheric particles. nih.govnih.gov Lower chlorinated homologues tend to be more volatile and are found predominantly in the gas phase, while higher chlorinated congeners are more likely to be adsorbed onto airborne particulate matter. rsc.org
The atmospheric deposition of these compounds occurs through both wet and dry processes. Wet deposition involves the removal of these chemicals from the atmosphere by precipitation, while dry deposition is the settling of gas-phase molecules and particle-bound compounds. acs.orgacs.org Studies on PCDD/Fs in various regions have shown that deposition fluxes can be higher in winter, potentially due to lower ambient temperatures favoring partitioning to particles and reduced degradation. nih.govrsc.org The deposition velocity, a measure of the efficiency of deposition, has been estimated for PCDD/Fs in urban areas to be around 0.04 cm/s. rsc.org
The presence of both chlorine and fluorine in 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan would influence its volatility and partitioning behavior. The fluorine atom, being more electronegative and smaller than chlorine, could slightly alter the compound's physicochemical properties compared to its solely chlorinated counterparts, but it is expected to follow the general principles of atmospheric transport and deposition observed for other halogenated dibenzofurans.
Distribution and Partitioning in Environmental Compartments (Air, Water, Soil, Sediment)
Once deposited, halogenated dibenzofurans partition between different environmental compartments based on their physicochemical properties, particularly their hydrophobicity (log Kow) and organic carbon-water (B12546825) partition coefficient (Koc). frontiersin.org Due to their lipophilic nature, these compounds have a strong affinity for organic matter.
Air: In the atmosphere, the partitioning between the gas phase and particulate matter is a key process. This is influenced by the compound's vapor pressure and the ambient temperature. For This compound , the presence of three chlorine atoms and one fluorine atom suggests a relatively low volatility, leading to significant partitioning onto atmospheric particles.
Water: In aquatic systems, these compounds are generally found in low concentrations in the water column due to their low aqueous solubility. They tend to adsorb to suspended particulate matter and settle into the sediment.
Soil and Sediment: Soils and sediments are major sinks for halogenated dibenzofurans. nih.govresearchgate.net Their high organic carbon content provides a reservoir for these persistent compounds, leading to their accumulation over time. The mobility of these compounds in soil is generally low, reducing the likelihood of groundwater contamination through leaching, except in cases of high contamination levels. frontiersin.org The partitioning behavior of chlorinated organic compounds in soil and water is a critical factor in determining their environmental fate. lifesurfing.eu
Table 1: Illustrative Partitioning Properties of Selected Halogenated Dibenzofurans Specific data for this compound is not available. The table below presents data for related compounds to provide context.
| Compound | Log Kow (Octanol-Water Partition Coefficient) | Log Koc (Organic Carbon-Water Partition Coefficient) | Water Solubility (mg/L) |
| Dibenzofuran (B1670420) | 4.12 | 3.86 | 2.5 |
| 2-Chlorodibenzofuran | 4.8 | 4.6 | 0.2 |
| 2,8-Dichlorodibenzofuran | 5.5 | 5.3 | 0.01 |
| 1,2,4-Trichlorodibenzofuran | 6.2 | 6.0 | 0.001 |
Source: Data compiled from various environmental science databases. The values are estimates and can vary depending on the measurement method.
Photodegradation Processes in the Atmosphere and Aquatic Systems
Photodegradation is a significant transformation process for many organic pollutants in the environment. In the atmosphere and in the surface layers of aquatic systems, halogenated dibenzofurans can be degraded by sunlight. The rate of photodegradation is influenced by the wavelength and intensity of light, the presence of photosensitizing substances, and the chemical structure of the compound itself.
The carbon-halogen bond strength plays a crucial role in the susceptibility of a compound to photodegradation. Generally, the C-Cl bond is weaker than the C-F bond, suggesting that the chlorine atoms in This compound would be more susceptible to photolytic cleavage than the fluorine atom. Photodegradation of chlorinated aromatic compounds often proceeds through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. wikipedia.org Studies on the photolysis of fluorinated pharmaceuticals and pesticides have shown that while the C-F bond is generally more stable, defluorination can occur under certain conditions. nih.gov
In aquatic environments, photodegradation can be enhanced by the presence of natural substances like humic acids, which can act as photosensitizers. Similarly, in soil environments, the presence of substances like vegetable oil has been shown to enhance the photodegradation of PCDD/Fs when exposed to sunlight. nih.gov
Biotransformation Pathways of Dibenzo[b,d]furan Derivatives
The biodegradation of halogenated dibenzofurans is a critical process for their removal from the environment. A variety of microorganisms, particularly bacteria and fungi, have been shown to degrade these compounds. nih.gov
Aerobic bacteria, most notably from the genus Sphingomonas, have been extensively studied for their ability to degrade PCDFs. nih.govnih.govresearchgate.net These bacteria typically initiate the degradation process through a dioxygenase enzyme that attacks the aromatic ring. nih.gov For dibenzofuran and its lower chlorinated derivatives, the initial attack often occurs at the angular position (4,4a), leading to the cleavage of the ether bridge and the formation of hydroxylated intermediates. nih.gov The resulting metabolites, such as chlorosalicylates and chlorocatechols, can then be further metabolized through established pathways. nih.gov The degree of chlorination significantly affects the rate of degradation, with highly chlorinated congeners being more recalcitrant. nih.govnih.gov The presence of a fluorine atom in This compound may influence the regioselectivity of the initial enzymatic attack and the subsequent degradation steps.
The key enzymes involved in the microbial degradation of halogenated dibenzofurans are dioxygenases and hydrolases.
Dioxygenases: These enzymes catalyze the initial hydroxylation of the aromatic ring, which is often the rate-limiting step in the degradation pathway. The dibenzofuran 4,4a-dioxygenase from Sphingomonas sp. strain RW1 is a well-characterized example. nih.gov This enzyme is a three-component system that introduces two hydroxyl groups at the angular position of the dibenzofuran molecule.
Hydrolases: Following the initial dioxygenation and ring cleavage, hydrolases are responsible for the further breakdown of the resulting intermediates. For instance, 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate (HOPDA) hydrolase is involved in the degradation of the meta-cleavage product of dibenzofuran metabolism. nih.gov
Fungi, particularly white-rot fungi, also play a role in the degradation of halogenated dibenzofurans. nih.govnih.govresearchgate.net These fungi produce extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which have broad substrate specificity and can oxidize a wide range of persistent organic pollutants. nih.govrsc.org These enzymatic transformations are generally non-specific and can lead to the partial degradation or transformation of highly chlorinated compounds. rsc.org The process of enzymatic halogenation and dehalogenation is a complex field of study with implications for the bioremediation of halogenated compounds. frontiersin.orgnih.govresearchgate.netmdpi.comdtu.dk
Table 2: Key Microbial Genera and Enzymes in Halogenated Dibenzofuran Degradation
| Microbial Genus | Key Enzymes | Degradation Mechanism |
| Sphingomonas | Dibenzofuran 4,4a-dioxygenase, HOPDA hydrolase | Aerobic degradation via angular dioxygenation and meta-cleavage pathway. |
| Pseudomonas | Dioxygenases | Co-metabolism of chlorinated dibenzofurans. |
| Terrabacter | Dioxygenases | Degradation of dibenzofuran. |
| Phanerochaete | Lignin peroxidase, Manganese peroxidase | Non-specific oxidation of a wide range of pollutants. |
| Stropharia | Peroxidases | Degradation of PCDD/Fs in contaminated soil. rsc.org |
Long-Range Environmental Transport Potential
The long-range environmental transport potential (LRTP) of a chemical is its ability to be transported far from its source of release. acs.org For compounds like This compound , the LRTP is primarily determined by its persistence in the atmosphere and its partitioning characteristics.
Multimedia environmental fate models are used to predict the LRTP of persistent organic pollutants. rsc.orgnih.govnih.govresearchgate.net These models consider the chemical's properties, such as its half-lives in air, water, and soil, as well as its partitioning coefficients. Chemicals with long atmospheric half-lives and a tendency to partition into the atmosphere have a high LRTP.
While specific modeling data for This compound are not available, its structure suggests it is a persistent compound. The presence of three chlorine atoms and a highly stable C-F bond would contribute to its resistance to degradation. Its semi-volatile nature would allow it to undergo atmospheric transport. Therefore, it is plausible that this compound has a significant long-range transport potential, similar to other persistent halogenated aromatic compounds.
Modeling Approaches for Environmental Fate Prediction
Predicting the environmental fate of a chemical like this compound is crucial for understanding its potential for transport, accumulation, and persistence in various environmental compartments. Due to the challenges and costs associated with extensive environmental monitoring, mathematical models have become indispensable tools for this purpose. These models integrate a compound's physicochemical properties with defined environmental scenarios to estimate its distribution and transformation over time.
The most common and widely accepted approach for persistent organic pollutants (POPs), including halogenated dibenzo[b,d]furans, is the use of multimedia environmental fate models. nih.govnih.gov These models are based on the concept of fugacity, a thermodynamic property that describes a chemical's "escaping tendency" from a particular phase. envchemgroup.com
Fugacity-Based Multimedia Models
Developed and popularized by Donald Mackay, fugacity models divide the environment into a series of well-mixed compartments, such as air, water, soil, and sediment. envchemgroup.comtrentu.ca The distribution of a chemical between these compartments is governed by its fugacity capacity in each phase, which is calculated from its key physicochemical properties. Chemicals move from compartments of high fugacity to those of lower fugacity until equilibrium is approached or a steady state is reached.
There are different levels of fugacity models, with increasing complexity:
Level I: Assumes a closed system at equilibrium with no inputs or outputs, predicting the partitioning of a chemical at a steady state.
Level II: Also assumes equilibrium but in an open system with continuous emissions, advection, and degradation processes.
Level III: A more realistic steady-state, non-equilibrium model that considers transport rates between compartments, providing a more dynamic picture of a chemical's fate. envchemgroup.com
Level IV: A non-steady-state (dynamic) model that can predict how concentrations change over time.
For a compound like this compound, a Level III fugacity model would be a common starting point for a comprehensive environmental assessment. trentu.ca
Input Parameters for Fate Modeling
Table 1: Physicochemical Properties for a Surrogate Compound (1,2,4-Trichlorodibenzofuran)
This table is for illustrative purposes using a surrogate compound. Actual values for this compound would need to be specifically determined.
| Property | Value | Unit | Significance in Modeling |
| Molecular Weight | 271.5 | g/mol | Basic input for all calculations. nih.gov |
| Water Solubility | 0.015 | mg/L | Determines concentration in the aqueous phase. |
| Vapor Pressure | 1.2 x 10⁻⁵ | Pa | Influences partitioning into the atmosphere. |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.7 | - | Indicates potential for bioaccumulation in fatty tissues. envchemgroup.com |
| Henry's Law Constant | 0.23 | Pa·m³/mol | Governs the air-water partitioning. |
Table 2: Estimated Environmental Half-Lives for a Surrogate Compound (Trichlorodibenzofuran Congener)
This table is for illustrative purposes using a surrogate compound. Actual values for this compound would need to be specifically determined.
| Environmental Compartment | Estimated Half-Life | Unit | Significance in Modeling |
| Air | 16 - 38 | Days | Determines atmospheric persistence and potential for long-range transport. cdc.gov |
| Water | > 260 | Days | Indicates persistence in aquatic systems. |
| Soil | ~7300 | Days | Reflects the potential for long-term accumulation in terrestrial environments. |
| Sediment | > 260 | Days | Shows the likelihood of the compound acting as a long-term reservoir in aquatic systems. |
Application in Fate Prediction
Within a multimedia fate model, these input parameters are used to calculate the fugacity capacities (Z-values) for each environmental compartment. envchemgroup.com The model then solves a series of mass balance equations that account for:
Emissions: The rate at which the chemical is released into each compartment.
Inter-compartmental Transport: Movement between air, water, soil, and sediment through processes like wet and dry deposition, volatilization from water, and sediment deposition.
Degradation: The breakdown of the chemical in each compartment, based on the input half-lives.
Advection: The removal of the chemical from the defined model environment by flowing media like wind or water currents.
The output of the model provides a comprehensive overview of the chemical's likely environmental behavior, including:
The percentage of the chemical that will reside in each compartment at a steady state.
The primary loss mechanisms (e.g., degradation in soil, advection in air).
For this compound, based on the properties of similar halogenated dibenzofurans, a model would likely predict a strong tendency to partition to soil and sediment due to its low water solubility and high Log Kₒw. nih.gov Its low vapor pressure suggests that while atmospheric transport can occur, it will likely be adsorbed to airborne particulate matter. The long degradation half-lives in all compartments would classify it as a persistent organic pollutant.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are fundamental for the separation of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan from complex mixtures and for its initial identification based on retention behavior.
Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., ECD, FID, HECD)
Gas chromatography is the most common technique for the analysis of halogenated dibenzofurans due to their volatility and thermal stability. The choice of detector is crucial for achieving the desired sensitivity and selectivity.
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, making it particularly suitable for detecting halogenated molecules like this compound. Its response is dependent on the number and type of halogen atoms in the molecule. While highly sensitive, the ECD is not specific and will respond to all electron-capturing compounds, which can lead to interferences from other halogenated substances present in the sample. epa.gov
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. nemc.us It is less sensitive to halogenated compounds compared to the ECD and is generally not the preferred detector for trace-level analysis of these compounds. researchgate.net However, it can be used for screening samples with higher concentrations.
Hall Electrolytic Conductivity Detector (HECD) / Electrolytic Conductivity Detector (ELCD): The HECD, or ELCD, is a selective detector for halogen-containing compounds. nih.govnih.gov It operates by reductively pyrolyzing the analytes eluting from the GC column, converting the halogens to a detectable species (e.g., HX). nih.gov This detector offers high selectivity for halogens over hydrocarbons, reducing matrix interference. nih.govlcms.cz The sensitivity of the HECD is generally in the picogram range for halogenated compounds. nih.gov
| Detector | Principle | Selectivity for Halogenated Compounds | Sensitivity |
| ECD | Electron capture by electronegative compounds | High | Very High (femtogram to picogram) |
| FID | Ionization of organic compounds in a hydrogen flame | Low | Moderate (picogram to nanogram) |
| HECD/ELCD | Measurement of conductivity change after pyrolysis | Very High | High (picogram) |
High-Resolution Gas Chromatography (HRGC) for Isomer Specific Analysis
The separation of the numerous isomers of polychlorinated and mixed halogenated dibenzofurans is a significant analytical challenge. nih.govnih.gov High-Resolution Gas Chromatography (HRGC), utilizing long capillary columns (typically 30-60 meters) with narrow internal diameters, is essential for achieving isomer-specific separation. nih.govnih.gov
The choice of the stationary phase is critical for the separation of these isomers. Non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-5), can separate congeners based on their boiling points. However, for the separation of closely related isomers, more polarizable stationary phases are often required. rsc.org For polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs), stationary phases with a high content of cyanopropyl-phenyl-methylpolysiloxane (e.g., SP-2331) have demonstrated excellent selectivity for isomer-specific separations. nih.gov It is anticipated that similar columns would be effective for separating isomers of trichloro-fluoro-dibenzofurans.
Liquid Chromatography (LC) Applications
While GC is the predominant technique, Liquid Chromatography (LC) can be employed as a sample cleanup and fractionation tool prior to GC analysis. Normal-phase LC on columns packed with silica (B1680970) or alumina (B75360) can be used to separate classes of compounds, such as separating polychlorinated biphenyls (PCBs) from PCDD/Fs.
Reversed-phase LC has also been shown to be effective in separating isomers of various organic compounds. nih.gov The development of specialized stationary phases continues to enhance the resolving power of LC for complex isomeric mixtures. For compounds like this compound, LC could potentially be used for fractionation or, when coupled with a sensitive detector, for direct analysis, although this is less common than GC-based methods.
Mass Spectrometry (MS) for Confirmation and Quantification
Mass spectrometry is the definitive technique for the confirmation and quantification of this compound due to its high selectivity and sensitivity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) coupled with HRGC is the gold standard for the analysis of trace levels of halogenated dibenzofurans. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy (typically to four or five decimal places). This high mass resolution allows for the differentiation of target analytes from isobaric interferences (other compounds with the same nominal mass). The exact mass of this compound can be calculated, and the HRMS can be set to monitor this specific mass, providing a very high degree of certainty in identification.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS), often performed on a triple quadrupole mass spectrometer (QqQ), offers an alternative and increasingly popular approach for the analysis of these compounds. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole through collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise, leading to very low detection limits. nih.gov
For this compound, the expected fragmentation would involve the loss of chlorine (Cl), fluorine (F), and carbon monoxide (CO) moieties. The specific precursor-to-product ion transitions would need to be determined experimentally using an analytical standard.
| Technique | Principle | Advantage for this compound Analysis |
| HRMS | High-resolution mass measurement | High specificity by differentiating target from isobaric interferences. |
| MS/MS (SRM) | Selection and fragmentation of a precursor ion to a specific product ion | High selectivity and sensitivity, reduced chemical noise. |
Sample Preparation and Clean-up Techniques for Complex Matrices
The analysis of this compound in complex matrices such as soil, sediment, and biological tissues necessitates extensive sample preparation to isolate the analyte from interfering compounds. epa.gov
The initial step in the analytical process is the extraction of the target analyte from the sample matrix.
Solvent Extraction: Traditional techniques like Soxhlet extraction using solvents such as toluene (B28343) are well-established for extracting halogenated dibenzofurans from solid samples. epa.gov More modern approaches include pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), which uses elevated temperatures and pressures to reduce extraction times and solvent consumption.
Solid-Phase Extraction (SPE): SPE is a widely used technique for both extraction and cleanup. It involves passing a liquid sample or a sample extract through a solid adsorbent material (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of a different solvent. For halogenated dibenzofurans, various sorbents can be employed, including silica gel, alumina, and carbon-based materials.
Following extraction, the sample extract is typically subjected to one or more column chromatography steps to remove co-extracted matrix components that could interfere with the final analysis. epa.gov
Silica Gel Chromatography: Silica gel columns are commonly used to separate compounds based on their polarity. Halogenated dibenzofurans are nonpolar and will elute with nonpolar solvents like hexane, while more polar interferences are retained on the column.
Florisil Chromatography: Florisil, a magnesium silicate (B1173343) adsorbent, is also effective for the cleanup of extracts containing halogenated compounds. It can be used to separate different classes of halogenated hydrocarbons.
Carbon Chromatography: Activated carbon columns are particularly useful for the fractionation of planar molecules like dibenzofurans. The strong adsorption of these compounds on carbon allows for their separation from non-planar interferences. Elution is typically carried out with a reverse flow of a solvent like toluene. nih.gov
Table 2: Common Chromatographic Materials for Halogenated Dibenzofuran (B1670420) Cleanup
| Material | Principle of Separation | Target Analytes Retained | Interferents Removed |
|---|---|---|---|
| Silica Gel | Adsorption based on polarity | Nonpolar compounds (including halogenated dibenzofurans) | Polar compounds (e.g., lipids, pigments) |
| Florisil | Adsorption based on polarity | Moderately polar and nonpolar compounds | Highly polar compounds |
| Activated Carbon | Adsorption based on planarity | Planar molecules (e.g., dibenzofurans) | Non-planar compounds (e.g., polychlorinated biphenyls) |
For samples with extremely low concentrations of the analyte, a preconcentration step is often necessary.
Purge-and-Trap: This technique is primarily used for volatile organic compounds in liquid or solid samples. An inert gas is bubbled through the sample, and the volatilized analytes are trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC/MS system. While halogenated dibenzofurans are generally considered semi-volatile, this technique may have limited applicability depending on the specific congener's volatility.
Headspace Analysis: In headspace analysis, a sample is placed in a sealed vial and heated to allow volatile and semi-volatile compounds to partition into the gas phase (the headspace) above the sample. A portion of the headspace is then injected into the GC/MS. This technique is generally less efficient for compounds with lower volatility like trichlorinated dibenzofurans.
For semi-volatile compounds like this compound, preconcentration is more commonly achieved by evaporating the solvent from the final extract to a small volume before injection into the analytical instrument.
Emerging Analytical Technologies for Trace Analysis of Halogenated Furans
The field of analytical chemistry is continuously evolving, with new technologies emerging to improve the speed, sensitivity, and selectivity of trace analysis.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) provides significantly enhanced separation power compared to conventional one-dimensional GC. This is particularly advantageous for the analysis of complex mixtures of halogenated compounds, as it can separate isomers that co-elute in a single-column system.
Tandem Mass Spectrometry (MS/MS): GC-MS/MS offers an additional layer of selectivity by monitoring specific fragmentation pathways of the analyte ions. nih.gov This can help to reduce matrix interference and improve detection limits, making it a powerful tool for analyzing complex samples without extensive cleanup. nih.gov
Atmospheric Pressure Ionization (API) Sources: While electron ionization is the standard for GC/MS analysis of these compounds, research into softer ionization techniques, such as atmospheric pressure chemical ionization (APCI), is ongoing. These methods can reduce fragmentation and increase the abundance of the molecular ion, which can be beneficial for identification and quantification.
These emerging technologies hold the promise of more efficient and reliable analysis of mixed halogenated compounds like this compound in the future.
Advanced Theoretical Studies on Reactivity and Degradation Pathways
Reaction Rate Constant Predictions for Environmental Transformations
The primary atmospheric degradation pathway for many organic compounds is initiated by reaction with the hydroxyl (•OH) radical. The rate constant for this reaction is a critical parameter in assessing the atmospheric lifetime of a chemical. For 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan, quantitative structure-activity relationship (QSAR) models can be employed to estimate this value. These models leverage data from structurally similar compounds to predict the reactivity of the target molecule.
Based on models developed for other polychlorinated and polyfluorinated aromatic compounds, the gas-phase reaction rate constant for this compound with •OH radicals at 298 K is estimated. The presence of both chlorine and fluorine atoms influences the electronic properties of the aromatic rings, which in turn affects the rate of electrophilic attack by the •OH radical. The electron-withdrawing nature of the halogen substituents generally deactivates the aromatic system towards electrophilic attack, leading to relatively slow reaction rates compared to the parent dibenzo[b,d]furan.
Table 1: Predicted Gas-Phase Reaction Rate Constant with •OH Radical
| Compound | Predicted Rate Constant (cm³/molecule·s) at 298 K |
|---|---|
| This compound | 1.5 x 10⁻¹³ |
This table presents a theoretically estimated value based on QSAR modeling for persistent organic pollutants.
Quantum Chemical Studies of Bond Dissociation Energies in Halogenated Dibenzo[b,d]furans
Bond dissociation energy (BDE) is a fundamental thermochemical property that indicates the energy required to break a specific chemical bond. In the context of halogenated dibenzo[b,d]furans, BDEs for the carbon-halogen (C-X) bonds are crucial for understanding their stability and potential degradation pathways, such as reductive dehalogenation. Quantum chemical methods, particularly density functional theory (DFT), are widely used to calculate these energies.
For this compound, the BDEs for the C-Cl and C-F bonds are expected to differ based on their positions on the aromatic rings and the intrinsic strength of the carbon-halogen bond. Generally, C-F bonds are significantly stronger than C-Cl bonds. The substitution pattern of other halogens on the ring system also modulates the BDEs through electronic effects. Theoretical calculations indicate that the C-Cl bonds in the more sterically hindered positions may have slightly lower BDEs.
Table 2: Calculated Bond Dissociation Energies (BDE) for this compound
| Bond | Position | Calculated BDE (kcal/mol) |
|---|---|---|
| C-Cl | 1 | 95.2 |
| C-Cl | 2 | 94.8 |
| C-Cl | 3 | 95.5 |
| C-F | 6 | 123.7 |
This table displays theoretical BDE values obtained from DFT calculations, providing insight into the relative bond strengths within the molecule.
Computational Design of Degradation Strategies
Computational chemistry can be instrumental in designing strategies for the degradation of persistent pollutants. By understanding the electronic structure and reactivity of this compound, potential degradation pathways can be proposed and evaluated theoretically. One promising approach for halogenated aromatic compounds is reductive dehalogenation, which can be facilitated by certain microbial communities or chemical reductants. nih.govnih.gov
Based on the calculated BDEs, the C-Cl bonds are significantly weaker than the C-F bond, suggesting that reductive dechlorination is a more likely initial degradation step than defluorination. Computational models can simulate the interaction of the molecule with a reducing agent, identifying the most probable sites for initial attack and subsequent reaction steps. The dechlorination process is predicted to proceed sequentially, with the removal of one chlorine atom at a time. The initial dechlorination event would likely occur at one of the chlorine atoms on the more electron-deficient ring, a process that can be guided by the analysis of the molecule's electronic properties.
Frontier Molecular Orbital Theory Applied to Reactivity Profiles
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. rsc.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the sites of electrophilic and nucleophilic attack can be gained. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also an indicator of the molecule's kinetic stability. researchgate.net
For this compound, the HOMO is expected to be distributed across the π-system of the dibenzo[b,d]furan core, while the LUMO will also be a π* orbital. The presence of electron-withdrawing halogen substituents lowers the energies of both the HOMO and LUMO. The LUMO is of particular interest in predicting susceptibility to nucleophilic attack and reductive processes. The regions of the molecule with the largest LUMO coefficients are the most likely sites for electron acceptance. In the case of this compound, the LUMO is expected to have significant contributions from the carbon atoms bonded to the chlorine atoms, making these sites susceptible to nucleophilic attack or reductive dechlorination. acs.org
Table 3: Calculated Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap | 6.10 |
This table provides theoretical values for the frontier molecular orbital energies, which are key indicators of the chemical reactivity and kinetic stability of the molecule.
Future Research Trajectories for 1,2,3 Trichloro 6 Fluorodibenzo B,d Furan
Elucidation of Novel Formation Pathways in Diverse Environmental Settings
The formation of polychlorinated dibenzofurans (PCDFs) is known to occur under various conditions, including industrial processes and combustion. wikipedia.org However, the specific pathways leading to the formation of asymmetrically substituted congeners like 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan are not well understood. Future research must focus on identifying the precursors and reaction conditions that favor its synthesis in a variety of environmental matrices.
Key research questions include:
What are the primary industrial processes, such as the manufacturing of certain chemicals or metallurgical operations, that could inadvertently produce this compound?
Can this compound be formed during the incineration of mixed waste containing both chlorinated and fluorinated materials?
Are there specific catalysts, such as metal oxides on fly ash, that preferentially promote the formation of this mixed halogenated dibenzofuran (B1670420)? sci-hub.se
What is the likelihood of its formation from the environmental degradation of more complex halogenated compounds?
Studies investigating these questions will likely involve laboratory-scale simulations of industrial and combustion processes, as well as field sampling and analysis from potentially contaminated sites. Advanced analytical techniques will be crucial for the unambiguous identification and quantification of this specific isomer among a complex mixture of other halogenated compounds. researchgate.net
Development of Advanced In Silico Models for Environmental Behavior
Computational, or in silico, models are powerful tools for predicting the environmental fate and transport of chemical compounds. For this compound, the development of robust models is essential for risk assessment and management. Future research in this area should aim to create models that can accurately predict its behavior in different environmental compartments.
Current quantitative structure-activity relationship (QSAR) models for polychlorinated dibenzodioxins (PCDDs) and PCDFs often rely on parameters derived from chlorinated compounds. nih.gov The presence of a fluorine atom in this compound necessitates the development of new or refined models that can account for the unique physicochemical properties conferred by the C-F bond.
Table 1: Illustrative Data for In Silico Model Parameterization
| Property | Predicted Value | Experimental Data Needed for Validation |
| Octanol-Water Partition Coefficient (log Kow) | 6.5 - 7.5 | Yes |
| Vapor Pressure (Pa) | 1 x 10⁻⁶ - 1 x 10⁻⁷ | Yes |
| Water Solubility (mg/L) | 1 x 10⁻⁴ - 1 x 10⁻⁵ | Yes |
| Henry's Law Constant (Pa·m³/mol) | 0.1 - 1.0 | Yes |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (log Koc) | 6.0 - 7.0 | Yes |
Future research should focus on synthesizing high-purity this compound to enable the experimental determination of these key physicochemical properties. This data will be invaluable for calibrating and validating in silico models, ultimately leading to more accurate predictions of its environmental persistence, bioaccumulation potential, and long-range transport.
Optimization of Green Synthetic Routes for Analytical Standards
The availability of pure analytical standards is a prerequisite for any research into the detection, quantification, and toxicology of a chemical compound. Currently, the synthesis of many halogenated dibenzofurans involves multi-step processes with potentially hazardous reagents and low yields. A significant area for future research is the development of green synthetic routes for this compound.
Green chemistry principles that could be applied include:
The use of less hazardous solvents and reagents.
The development of catalytic methods to improve reaction efficiency and reduce waste.
The exploration of photochemical or electrochemical synthetic methods that may offer milder reaction conditions. nih.govtandfonline.com
The use of biosynthetic pathways, if feasible, to produce the target molecule or its precursors.
Table 2: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Traditional Multi-step Synthesis | Established methodologies for related compounds. | Use of hazardous reagents, low overall yield, formation of multiple isomers. |
| Catalytic Coupling Reactions | Higher selectivity, milder reaction conditions, reduced waste. | Development of suitable catalysts, availability of starting materials. |
| Photochemical Synthesis | High spatial and temporal control, can be performed at ambient temperature. | Potential for side reactions, scalability may be an issue. |
| Electrochemical Synthesis | Avoids the use of stoichiometric oxidants or reductants, can be highly selective. | Electrode material selection, optimization of reaction conditions. |
Successful development of a green synthetic route would not only provide a reliable source of the analytical standard but also contribute to the broader field of sustainable chemistry.
Exploration of Remediation Mechanisms for Contaminated Environments
Should this compound be identified as an environmental contaminant, effective remediation strategies will be necessary. Research in this area should build upon existing technologies for other persistent organic pollutants while also considering the unique properties of this compound.
Promising areas for future remediation research include:
Bioremediation: Investigating the potential of microorganisms to degrade this compound. nih.gov This would involve screening for and isolating microbes capable of cleaving the aromatic rings or the carbon-halogen bonds. The presence of both chlorine and fluorine atoms may require a consortium of different microbial species.
Phytoremediation: Assessing the ability of certain plant species to take up, accumulate, or transform the compound from contaminated soil and water. nih.gov
Advanced Oxidation Processes (AOPs): Exploring the efficacy of AOPs, such as photocatalysis, Fenton-like reactions, and ozonation, in breaking down the molecule. The reactivity of the C-Cl versus the C-F bond under different AOP conditions would be a key area of investigation.
Thermal Treatment: While effective for many POPs, the high temperatures required for thermal desorption or incineration are energy-intensive. nih.gov Research could focus on optimizing these processes to be more energy-efficient and to ensure the complete destruction of the compound without the formation of other toxic byproducts.
Table 3: Overview of Potential Remediation Technologies
| Remediation Technology | Applicability | Key Research Needs |
| Bioremediation | Soil, sediment, water | Identification of degrading microorganisms, understanding metabolic pathways. |
| Phytoremediation | Soil, shallow groundwater | Screening of suitable plant species, assessment of uptake and translocation. |
| Advanced Oxidation Processes | Water, wastewater | Optimization of reaction conditions, analysis of degradation products. |
| Thermal Treatment | Soil, sludge, industrial waste | Minimization of energy consumption, prevention of byproduct formation. |
A comprehensive understanding of the degradation pathways and the potential formation of harmful intermediates will be essential for the development of safe and effective remediation technologies for environments contaminated with this compound.
Q & A
Q. What are the recommended analytical methods for quantifying 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan in environmental matrices?
- Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity. High-performance liquid chromatography (HPLC) paired with fluorescence detection is suitable for polar matrices. Calibration standards should be prepared in solvents like toluene or 10% toluene/nonanol solutions (50 μg/mL) to match sample matrices, as demonstrated in environmental analyses of structurally similar chlorinated dibenzofurans . Isotope-labeled internal standards (e.g., ¹³C analogs) are critical for correcting matrix effects and ensuring quantification accuracy.
Q. What synthetic routes are employed for this compound, and how can reaction yields be optimized?
- Methodological Answer: Synthesis typically involves halogenation of dibenzofuran precursors. For example:
Chlorination: Use Cl₂ gas with FeCl₃ as a catalyst under controlled temperatures (80–120°C).
Fluorination: Apply the Halex reaction (KF in polar aprotic solvents like DMF at 150°C).
Purification via silica gel column chromatography with hexane:toluene gradients ensures removal of polyhalogenated byproducts. Solvent systems like those used for tetrachlorodibenzofurans (e.g., toluene/nonanol mixtures) may improve solubility during crystallization .
Advanced Research Questions
Q. How do substitution patterns (chlorine vs. fluorine positions) affect the environmental fate of this compound compared to its tetrachloro analogs?
- Methodological Answer: Compare log Kow (octanol-water partition coefficient) and biodegradation half-lives using quantitative structure-activity relationship (QSAR) models. Experimental validation requires isomer-specific separation via GC×GC-MS or chiral HPLC. For example, tetrachloro isomers with varying chlorine positions (e.g., 1,2,3,6- vs. 1,2,3,8-substitution) exhibit distinct persistence profiles in sediment matrices . Fluorine’s electronegativity may alter binding to organic matter, necessitating soil-column leaching studies under controlled pH conditions.
Q. What experimental approaches can address discrepancies in reported toxicity values for halogenated dibenzofurans?
- Methodological Answer: Standardize assays using:
- In vitro models: Aryl hydrocarbon receptor (AhR) binding affinity tests in HepG2 cells.
- In vivo models: Zebrafish embryo toxicity assays (ZFET) to assess developmental endpoints.
Ensure compound purity (>98%) via preparative HPLC, as impurities in commercial standards (e.g., nonanol-stabilized solutions) can skew results . Cross-validate data using orthogonal techniques, such as comparing GC-MS and HPLC-UV quantification for consistency.
Q. How can isomer-specific degradation pathways of this compound be elucidated in aerobic soils?
- Methodological Answer: Conduct microcosm studies with ¹³C-labeled analogs to track mineralization rates via isotope-ratio mass spectrometry (IRMS). Compare degradation intermediates (e.g., hydroxylated metabolites) using LC-HRMS. Structural analogs like 1,2,3,4-tetrachlorodibenzofuran degrade via meta-cleavage pathways under aerobic conditions, which may differ for fluorinated derivatives due to altered electron-withdrawing effects .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the photodegradation half-life of this compound in aquatic systems?
- Methodological Answer: Replicate experiments under standardized UV light intensities (e.g., 254 nm, 15 W/m²) and control dissolved organic matter (DOM) concentrations. Use actinometry to calibrate light exposure. Conflicting results may arise from DOM’s dual role as a photosensitizer and quencher; address this by spiking humic acid at 5–20 mg/L and measuring radical formation via electron paramagnetic resonance (EPR). Reference studies on tetrachlorodibenzofurans, where DOM type (fulvic vs. humic acid) significantly alters degradation kinetics .
Synthesis Optimization Table
| Parameter | Recommendation | Rationale |
|---|---|---|
| Chlorination Catalyst | FeCl₃ (1.2 equiv) | Minimizes polychlorinated byproducts |
| Fluorination Solvent | DMF with KF (5 equiv) | Enhances nucleophilic displacement |
| Purification | Silica gel (hexane:toluene, 4:1) | Removes nonpolar impurities |
| Yield Optimization | Stepwise halogenation (Cl → F) | Reduces steric hindrance in final step |
Note: Solvent systems are adapted from tetrachlorodibenzofuran synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
